molecular formula C11H18Cl2N2 B1602639 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1185013-65-3

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Cat. No.: B1602639
CAS No.: 1185013-65-3
M. Wt: 249.18 g/mol
InChI Key: CWRIVWTUKKQUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 and a molecular weight of 249.18 g/mol . It is a solid substance that is often used in various research and industrial applications. The compound consists of a pyridine ring substituted with a piperidin-3-ylmethyl group, and it is typically available in its dihydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Piperidin-3-ylmethyl Intermediate: The piperidin-3-ylmethyl group can be synthesized through the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired intermediate.

    Coupling with Pyridine: The piperidin-3-ylmethyl intermediate is then coupled with pyridine under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-3-ylmethyl)piperidine dihydrochloride: Similar structure but with an additional piperidine ring.

    3-(Piperidin-3-ylmethyl)pyridine hydrochloride: Similar compound but in a different salt form.

    Piperidine derivatives: Various compounds with the piperidine ring structure.

Uniqueness

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIVWTUKKQUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589977
Record name 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185013-65-3
Record name 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 3
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 4
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.